molecular formula C10H13N B2773254 3-Phenylcyclobutan-1-amine CAS No. 1570-99-6

3-Phenylcyclobutan-1-amine

Cat. No.: B2773254
CAS No.: 1570-99-6
M. Wt: 147.221
InChI Key: VJXKVDLXKYYYBX-MGCOHNPYSA-N
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Description

3-Phenylcyclobutan-1-amine is an organic compound with the molecular formula C10H13N. It is a cyclobutane derivative where a phenyl group is attached to the third carbon of the cyclobutane ring, and an amine group is attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcyclobutan-1-amine typically involves the following steps:

    Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from a suitable precursor.

    Phenylation: The cyclobutanone is then subjected to a phenylation reaction to introduce the phenyl group at the third carbon position.

    Amination: Finally, the phenylated cyclobutanone undergoes amination to introduce the amine group at the first carbon position.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts and controlled reaction environments to facilitate the phenylation and amination steps efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3-Phenylcyclobutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential as a cholinesterase inhibitor, which could have implications in treating neurodegenerative diseases like Alzheimer’s.

    Medicine: Its role as a cholinesterase inhibitor makes it a candidate for drug development.

    Industry: It is used in the synthesis of various chemical intermediates and fine chemicals

Mechanism of Action

The primary mechanism of action of 3-Phenylcyclobutan-1-amine involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

    1-Phenylcyclobutanamine: Similar in structure but differs in the position of the phenyl group.

    Cyclobutanamine Derivatives: Various derivatives with different substituents on the cyclobutane ring.

Uniqueness: 3-Phenylcyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other cyclobutanamine derivatives, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-phenylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKVDLXKYYYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-phenylcyclobutanone oxime (0.167 g, 1.04 mmol) in THF (5 ml) was added 1M lithium aluminum hydride in THF (2.18 ml, 2.18 mmol) dropwise over 3 minutes. The reaction was heated to reflux for 4 hours, then cooled to ambient temperature. Water (0.083 ml), 1M sodium hydroxide (0.083 ml), and additional water (0.248 ml) were added, and the reaction was stirred an additional 30 minutes. The reaction was filtered, and the solids were washed with THF. The filtrates were combined and concentrated to yield 101 mg of the title compound (66.2% yield).
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.18 mL
Type
solvent
Reaction Step One
Name
Quantity
0.083 mL
Type
reactant
Reaction Step Two
Quantity
0.083 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.248 mL
Type
reactant
Reaction Step Two
Yield
66.2%

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